molecular formula C9H16N4O B13484906 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13484906
M. Wt: 196.25 g/mol
InChI Key: HNGKZSFLZVCHKD-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is an organic compound that features a pyrazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the methylamino and propanamide groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the propanamide group via amidation reactions.

    Alkylation Reactions: Methylation of the amino group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the pyrazole ring or other functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Study of its biological activity and interactions with biomolecules.

    Industry: Use as an intermediate in the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    2-Methyl-3-(1H-pyrazol-1-yl)propanamide: A related compound with a similar backbone but different substituents.

Uniqueness

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C9H16N4O/c1-7-4-5-13(12-7)6-9(2,11-3)8(10)14/h4-5,11H,6H2,1-3H3,(H2,10,14)

InChI Key

HNGKZSFLZVCHKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)(C(=O)N)NC

Origin of Product

United States

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